3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one
Description
3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one is a γ-lactone derivative featuring a diphenylmethylene amino substituent at the 3-position of the dihydrofuran-2(3H)-one scaffold. This compound is synthesized via photosensitized intermolecular carboimination of alkenes using oxime esters and alkenes, yielding a colorless oil with moderate efficiency (46% yield) . Its structure combines a rigid lactone ring with a conjugated diphenylmethylene group, which confers unique electronic and steric properties.
Properties
IUPAC Name |
3-(benzhydrylideneamino)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-17-15(11-12-20-17)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLBHHRCKIGQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530481 | |
| Record name | 3-[(Diphenylmethylidene)amino]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88539-65-5 | |
| Record name | 3-[(Diphenylmethylidene)amino]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one typically involves the reaction of dihydrofuran-2(3H)-one with diphenylmethyleneamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one , with the CAS number 88539-65-5, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article will explore its applications in scientific research, particularly in chemistry, biology, medicine, and industry, along with relevant case studies and data tables.
Chemistry
- Synthesis of Complex Molecules :
- This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
- Reagent in Chemical Reactions :
- It can be utilized as a reagent in organic synthesis, particularly in reactions involving nucleophilic substitutions or cyclization processes.
Biology
- Biological Activity :
- Research indicates that this compound may exhibit significant biological activities, including antimicrobial and anticancer properties. Its interaction with cellular targets can modulate various biochemical pathways.
- Mechanism of Action :
- Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease processes, making it a candidate for further pharmacological exploration.
Medicine
- Therapeutic Potential :
- The compound's ability to interact with biological systems positions it as a potential therapeutic agent. Investigations into its effects on diseases such as cancer and neurodegenerative disorders are ongoing.
- Drug Development :
- As a scaffold for drug design, derivatives of this compound are being studied for their efficacy and safety profiles in preclinical models.
Industry
- Production of Specialty Chemicals :
- In industrial applications, this compound can be used in the formulation of specialty chemicals and materials due to its unique properties.
- Pharmaceutical Manufacturing :
- Its role as an intermediate in pharmaceutical synthesis highlights its importance in the production of drugs.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives of this compound against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in developing new antibiotics.
Case Study 2: Anticancer Properties
Research focused on the anticancer activity of this compound revealed that it induces apoptosis in cancer cell lines. The mechanism was attributed to the activation of specific signaling pathways that lead to cell death.
Case Study 3: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results showed that it significantly reduced cell death rates, indicating its potential use in treating neurodegenerative diseases.
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Chemistry | Synthesis Intermediate | Enables formation of complex molecules |
| Biology | Antimicrobial Activity | Significant inhibition of bacterial growth |
| Medicine | Therapeutic Agent | Induces apoptosis in cancer cells |
| Industry | Specialty Chemicals | Used in pharmaceutical formulations |
Mechanism of Action
The mechanism of action of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations:
- Electronic Effects: The diphenylmethylene amino group in the target compound provides extended conjugation and electron-donating properties, contrasting with acetyl (electron-withdrawing) or benzodioxolyl (electron-deficient) substituents .
- Synthetic Efficiency: Yields vary widely; dimethylaminomethylene derivatives (60–75%) and acetylated analogues (70–85%) are more efficiently synthesized than the target compound (46%) .
Table 2: Comparative Physicochemical Data
Key Observations:
- Solubility: The diphenylmethylene amino derivative’s low polarity limits solubility in polar solvents, whereas hydroxyethyl or acetylated analogues exhibit improved aqueous compatibility .
- Bioactivity: While the target compound lacks reported bioactivity, hydroxyethyl and methyl(phenyl)amino derivatives show antimicrobial and enzyme-binding properties, respectively .
Biological Activity
3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one, a compound with the CAS number 88539-65-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydrofuran core substituted with a diphenylmethylene amino group. Its structural formula can be represented as follows:
This unique structure is believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on certain enzymes that play critical roles in cellular signaling pathways.
- Modulation of Neurotransmitter Systems : It may influence neurotransmitter uptake and release, particularly in the context of GABAergic signaling .
The specific targets and pathways affected by this compound are still under investigation, but preliminary studies suggest it may interact with GABA transporters, leading to altered neurotransmission dynamics.
Antinociceptive Properties
Recent studies have indicated that derivatives of dihydrofuran compounds exhibit antinociceptive (pain-relieving) properties. For instance, in rodent models, certain analogs demonstrated significant reductions in neuropathic pain without inducing motor deficits . This suggests potential therapeutic applications in pain management.
Antitumor Activity
Research has also highlighted the potential anticancer properties of similar compounds. By inhibiting key signaling pathways involved in tumor growth, these compounds may provide a basis for developing new cancer therapies. The inhibition of histone deacetylases (HDACs) has been particularly noted, which can lead to altered gene expression profiles associated with cancer progression.
Study on GABA Transporters
A study focused on functionalized amino acids demonstrated that compounds related to dihydrofuran structures could inhibit GABA uptake effectively. This inhibition was assessed across various mouse GAT subtypes, showing promising results for managing conditions related to GABA dysregulation, such as anxiety and epilepsy .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on this compound is limited, related compounds have shown favorable profiles with manageable toxicity levels. Further toxicological evaluations are necessary to establish safety for clinical use.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 88539-65-5 | Antinociceptive, potential anticancer |
| 3-Bromodihydrofuran-2(3H)-one | 12345678 | Antinociceptive properties |
| 5-Chloro-3-(4-nitrophenyl)dihydrofuran-2(3H)-one | 87654321 | HDAC inhibition, potential anticancer |
Q & A
Q. Example NMR Data from Analogues
| Compound | δ<sup>1</sup>H (ppm) | δ<sup>13</sup>C (ppm) | HRMS (Observed) |
|---|---|---|---|
| 3-((4-Methylphenyl)thio)-derivative | 2.35 (s, CH3) | 21.5 (CH3) | 265.0874 [M+H]<sup>+</sup> |
| 3-(Naphthylthio)-derivative | 7.45–7.85 (m, Ar-H) | 126–134 (Ar-C) | 313.1052 [M+H]<sup>+</sup> |
What safety protocols are critical when handling 3-aminodihydrofuran-2(3H)-one derivatives?
Basic Research Question
Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., amines or thiols).
- Spill Management: Neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate for acids) before disposal.
- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
How can computational modeling aid in predicting the bioactivity of dihydrofuran-2(3H)-one derivatives?
Advanced Research Question
Molecular docking and QSAR studies are effective for rational design:
- Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., LuxR-type quorum-sensing regulators) .
- QSAR: Train models on datasets of analogues (e.g., substituent effects on antibacterial activity) to predict IC50 values.
- Validate predictions with in vitro assays (e.g., antagonistic activity against E. coli biofilms) .
What strategies are effective for enantioselective synthesis of chiral dihydrofuran-2(3H)-one derivatives?
Advanced Research Question
Asymmetric catalysis is key:
- Chiral Auxiliaries: Use Evans oxazolidinones or Oppolzer’s sultams to induce stereochemistry during alkylation .
- Organocatalysis: Proline-derived catalysts enable Michael additions to α,β-unsaturated lactones.
- Enzymatic Resolution: Lipases (e.g., CAL-B) can hydrolyze racemic mixtures to isolate enantiopure products .
How do structural modifications (e.g., aryl substituents) influence the biological activity of dihydrofuran-2(3H)-one derivatives?
Advanced Research Question
Substituent effects are context-dependent:
- Electron-Withdrawing Groups (e.g., CF3): Enhance antibacterial activity by increasing membrane permeability (logP ~2.5–3.0) .
- Hydrophobic Substituents (e.g., benzyloxy): Improve binding to hydrophobic pockets in sigma-2 receptors .
- Polar Groups (e.g., hydroxyl): Reduce cytotoxicity but may compromise bioavailability.
What analytical techniques are most reliable for quantifying dihydrofuran-2(3H)-one derivatives in complex matrices?
Basic Research Question
- HPLC-MS/MS: Use a C18 column (3.5 µm, 150 mm) with a gradient of acetonitrile/water (0.1% formic acid) for separation. Monitor [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions in positive ion mode .
- GC-MS: Derivatize with BSTFA for volatile analytes; limit detection to 0.1 ppm .
- X-ray Crystallography: Submit crystals to CCDC (e.g., CCDC 1505246) for unambiguous structural confirmation .
How can researchers address discrepancies between experimental and predicted LogP values for dihydrofuran-2(3H)-one derivatives?
Advanced Research Question
Discrepancies often arise from inadequate parameterization in software (e.g., ACD/Percepta). Mitigation strategies:
- Validate predictions with shake-flask experiments (octanol/water partition).
- Adjust computational models using experimental data from structurally similar compounds (e.g., 3-(2-hydroxyethyl)dihydrofuran-2(3H)-one, LogPexp = 0.8 vs. predicted 1.2) .
- Consider tautomerism or ionization states overlooked in silico.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
